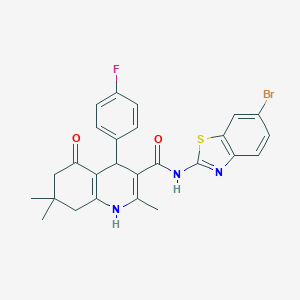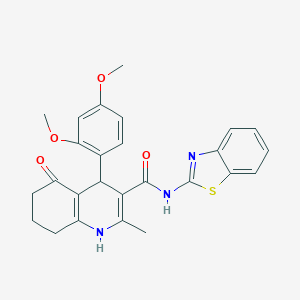![molecular formula C23H27N3O3 B304253 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, also known as DMP785, is a novel compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a promising tool for studying the role of this receptor in various physiological and pathological processes.
Mecanismo De Acción
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione acts as a partial agonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. Activation of this receptor has been linked to reward-related behaviors and drug addiction. By selectively targeting the D3 receptor, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione may have potential therapeutic applications in the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can induce dopamine release in the mesolimbic system of the brain, which is associated with reward-related behaviors. It has also been shown to enhance cognitive function and improve memory in animal models. Additionally, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione. One area of interest is the development of new compounds based on the structure of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the potential therapeutic applications of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione in the treatment of addiction and other psychiatric disorders. Finally, research is needed to explore the potential neuroprotective effects of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves the reaction of 4-methoxyphenylhydrazine with 2,5-dimethyl-1-(4-nitrophenyl)piperazine to form the intermediate 4-(2,5-dimethylphenyl)piperazin-1-yl)phenylmethanone. This intermediate is then reacted with pyrrolidine-2,5-dione to yield the final product, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.
Propiedades
Nombre del producto |
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C23H27N3O3 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H27N3O3/c1-16-4-5-17(2)20(14-16)24-10-12-25(13-11-24)21-15-22(27)26(23(21)28)18-6-8-19(29-3)9-7-18/h4-9,14,21H,10-13,15H2,1-3H3 |
Clave InChI |
VDTUIBFVWJKVGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








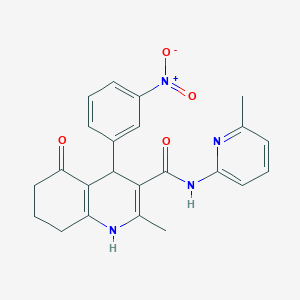

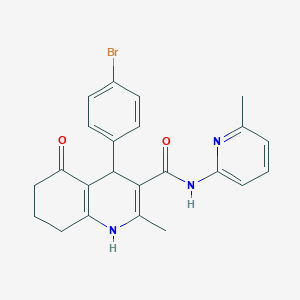
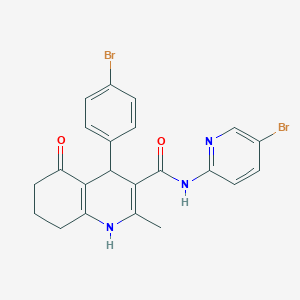
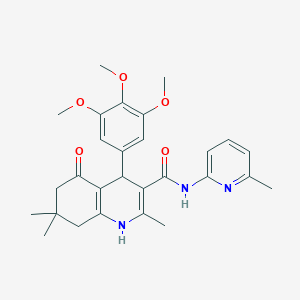

![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
